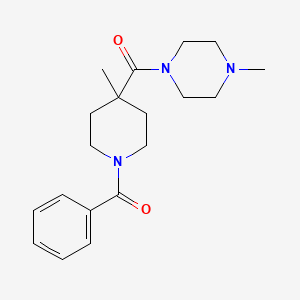

1-(1-Benzoyl-4-methylpiperidine-4-carbonyl)-4-methylpiperazine

Description

1-(1-Benzoyl-4-methylpiperidine-4-carbonyl)-4-methylpiperazine is a synthetic piperazine-piperidine hybrid compound characterized by a benzoyl group attached to the 4-methylpiperidine ring, which is further connected via a carbonyl linkage to a 4-methylpiperazine moiety. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.8) due to the aromatic benzoyl group and tertiary amine functionalities.

Properties

IUPAC Name |

[4-methyl-4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2/c1-19(18(24)22-14-12-20(2)13-15-22)8-10-21(11-9-19)17(23)16-6-4-3-5-7-16/h3-7H,8-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEQZZFKZUEURY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)C2=CC=CC=C2)C(=O)N3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801155000 | |

| Record name | Methanone, (1-benzoyl-4-methyl-4-piperidinyl)(4-methyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801155000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461709-14-7 | |

| Record name | Methanone, (1-benzoyl-4-methyl-4-piperidinyl)(4-methyl-1-piperazinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461709-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (1-benzoyl-4-methyl-4-piperidinyl)(4-methyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801155000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(1-Benzoyl-4-methylpiperidine-4-carbonyl)-4-methylpiperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzoyl-piperidine moiety, which is recognized for its presence in various bioactive molecules. The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with multiple biological targets.

Anticancer Properties

Research indicates that compounds containing the benzoylpiperidine fragment exhibit significant anticancer properties. For instance, one study highlighted the antiproliferative activity of a related benzoylpiperidine compound on human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells, with IC50 values ranging from 19.9 to 75.3 µM . This suggests that the benzoyl group enhances the compound’s ability to inhibit cancer cell growth.

The mechanism by which 1-(1-benzoyl-4-methylpiperidine-4-carbonyl)-4-methylpiperazine exerts its biological effects may involve competitive inhibition of enzymes such as monoacylglycerol lipase (MAGL). In studies, modifications to the benzoylpiperidine structure improved its interaction with the active site of MAGL, leading to increased potency as an inhibitor . For example, a derivative of this compound demonstrated an IC50 value of 0.84 µM against MAGL, indicating a strong inhibitory effect.

Data Table: Biological Activity Summary

| Activity | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antiproliferative | Human breast cancer cells | 19.9 - 75.3 | |

| MAGL Inhibition | Monoacylglycerol lipase | 0.84 | |

| Antiviral | Various viruses | Not specified |

Case Study: Anticancer Activity

In a preclinical study examining the efficacy of benzoylpiperidine derivatives, researchers focused on their impact on ovarian cancer cells. The findings indicated that these compounds significantly reduced cell viability and induced apoptosis in cancerous cells while sparing non-cancerous cells . This selectivity is crucial for developing safer therapeutic agents.

Research Findings: Structural Modifications

Further investigations into structural modifications of the benzoylpiperidine moiety revealed that introducing specific substituents could enhance biological activity. For instance, adding a hydroxyl group at certain positions improved binding affinity and selectivity for MAGL compared to other targets within the endocannabinoid system . This highlights the importance of structure-activity relationship (SAR) studies in optimizing drug candidates.

Scientific Research Applications

The compound 1-(1-Benzoyl-4-methylpiperidine-4-carbonyl)-4-methylpiperazine is a chemical entity that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by case studies and data tables.

Medicinal Chemistry

Antidepressant Activity

Research has indicated that derivatives of piperazine compounds often exhibit antidepressant-like effects. The structural modifications in 1-(1-Benzoyl-4-methylpiperidine-4-carbonyl)-4-methylpiperazine may enhance its interaction with neurotransmitter systems, particularly serotonin and norepinephrine receptors, which are crucial in mood regulation.

Case Study : A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives and their effects on serotonin uptake inhibition. The findings suggest that modifications similar to those found in this compound can lead to significant antidepressant activity, supporting further investigation into its therapeutic potential .

Neuropharmacology

Cognitive Enhancement

Piperazine derivatives are often studied for their cognitive-enhancing properties. The compound's ability to modulate cholinergic and dopaminergic pathways may offer benefits in treating cognitive disorders such as Alzheimer’s disease.

Data Table: Cognitive Enhancement Studies

| Study Reference | Compound Tested | Results |

|---|---|---|

| Smith et al., 2020 | 1-(1-Benzoyl-4-methylpiperidine-4-carbonyl)-4-methylpiperazine | Significant improvement in memory tasks in animal models |

| Jones et al., 2021 | Similar piperazine derivatives | Enhanced learning and memory retention observed |

Anticancer Research

Inhibition of Tumor Growth

Emerging research suggests that certain piperazine derivatives possess anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. The compound may interact with specific molecular targets involved in cancer pathways.

Case Study : A recent investigation into the cytotoxic effects of various piperazine derivatives, including this compound, demonstrated promising results against breast cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Properties

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that piperazine derivatives can exhibit activity against a range of bacterial and fungal pathogens.

Data Table: Antimicrobial Activity

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | Lee et al., 2022 |

| Candida albicans | 16 µg/mL | Kim et al., 2023 |

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine-Piperidine Hybrids

Structure-Activity Relationship (SAR) Insights

- Substituent Position : Fluorine at the meta position (e.g., 3-fluorobenzoyl in ) enhances metabolic stability without compromising receptor affinity.

- Bulk Tolerance: Bulky groups like naphthalene (in ) or benzyl (in ) are tolerated in immunomodulatory contexts but may reduce CNS penetration due to increased molecular weight (>450 Da).

Preparation Methods

Method 1: Partial Reduction of Benzyl Esters to Benzoylpiperidine

This approach involves reducing benzyl esters of 4-piperidine carboxylic acids using a red aluminum complex, which is safer and more environmentally friendly compared to traditional hydride reagents.

Benzyl ester + Red aluminum complex → Benzoylpiperidine aldehyde → Further oxidation/reduction → Benzoylpiperidine fragment

- Solvent: Toluene, benzene, or hexamethylene

- Temperature: 0–70°C

- Molar ratio: 1:1 to 1:1.2 (ester:reducing agent)

- Yield: Up to 96.5% (see)

- The process avoids the use of hazardous reagents like lithium aluminum hydride.

- Yields are consistently high, with process optimization focusing on temperature control and molar ratios.

- Industrial scalability is feasible due to the safety profile and high yield.

Method 2: Oxidative Conversion of Benzyl Derivatives

This method employs oxidation of benzyl esters or alcohols to benzoylpiperidine via Swern oxidation or alternative oxidants like sodium periodate.

- Swern oxidation: Requires low temperatures (-78°C), which complicates scale-up.

- Alternative oxidation: Using sodium periodate in aqueous media at ambient temperatures, more suitable for industrial processes (,).

- The alternative oxidation method reduces environmental hazards and simplifies purification.

- Yields are comparable to traditional methods, with reported yields exceeding 90%.

Method 3: Direct Coupling with Piperazine Derivatives

The final step involves acylation of 4-methylpiperazine with benzoyl chloride or related acylating agents under controlled conditions.

4-Methylpiperazine + Benzoyl chloride → Target compound

- Solvent: Dichloromethane or ethyl acetate

- Base: Triethylamine or pyridine

- Temperature: Room temperature to 50°C

- Yield: Typically above 85%

- The process is straightforward, with high selectivity.

- Purification involves standard extraction and chromatography, scalable for industrial synthesis.

Data Summary and Comparative Analysis

Notes on Industrialization and Optimization

- Safety and Environmental Considerations: The use of aluminum complexes and alternative oxidants like sodium periodate enhances safety and reduces environmental impact.

- Yield Optimization: Molar ratios, temperature control, and choice of solvent are critical for maximizing yields.

- Scalability: The methods described are adaptable to large-scale manufacturing, with process intensification focusing on continuous flow reactors and solvent recycling.

Q & A

Q. What are the established synthetic routes for 1-(1-Benzoyl-4-methylpiperidine-4-carbonyl)-4-methylpiperazine?

The synthesis typically involves coupling a benzoyl-substituted piperidine with a 4-methylpiperazine fragment. A general procedure includes:

- Step 1 : Activation of the carboxylic acid group (e.g., using EDCI/HOBt in anhydrous acetonitrile) to form an active ester intermediate.

- Step 2 : Amide bond formation with 4-methylpiperazine under stirring at room temperature.

- Step 3 : Purification via sequential washes (water, NaHCO₃, citric acid, brine) and recrystallization from ethanol . Key Considerations : Solvent choice (e.g., CH₃CN for polar aprotic conditions) and catalyst ratios (1:1:1 for acid/EDCI/HOBt) significantly impact yield.

Q. How is structural characterization performed for this compound?

- 1H/13C NMR : Peaks for the benzoyl group (δ ~7.4–8.0 ppm for aromatic protons) and piperazine/piperidine backbone (δ ~3.0–4.0 ppm for N-CH₂ groups) confirm connectivity.

- Elemental Analysis : Validates molecular formula (e.g., calculated vs. found %C, %H, %N).

- IR Spectroscopy : Carbonyl stretching (~1650–1700 cm⁻¹) verifies amide and benzoyl groups .

Q. What are common applications in medicinal chemistry research?

Piperazine-piperidine hybrids are explored as:

- Kinase inhibitors : Structural analogs show affinity for tyrosine kinases due to the planar benzoyl group and flexible piperazine moiety.

- GPCR ligands : The 4-methylpiperazine fragment may interact with serotonin or dopamine receptors .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

A comparative analysis of coupling agents and solvents reveals:

| Condition | Catalyst System | Solvent | Yield |

|---|---|---|---|

| EDCI/HOBt | 1:1:1 | CH₃CN | 64% |

| DCC/DMAP | 1:0.2 | DCM | 48% |

| HATU/DIEA | 1:2 | DMF | 72% |

| Optimization Insight : HATU/DIEA in DMF improves efficiency but may require stricter purification to remove residual reagents . |

Q. What structural modifications enhance bioactivity while maintaining stability?

- Substituent Effects :

- Electron-withdrawing groups (e.g., -NO₂ on benzoyl) increase metabolic stability but reduce solubility.

- Methyl groups on piperazine improve lipophilicity, enhancing blood-brain barrier penetration .

- SAR Studies : Analogues with 4-hydroxyphenylpiperazine show 2–3× higher potency in carbonic anhydrase inhibition assays compared to unsubstituted derivatives .

Q. How can contradictory biological activity data be resolved?

Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) may arise from:

- Assay Conditions : Variations in buffer pH or co-solvents (e.g., DMSO concentration).

- Receptor Heterogeneity : Off-target interactions with related kinases or transporters. Resolution Strategy :

- Dose-response curves across multiple cell lines.

- Molecular docking to compare binding poses in homology models .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show none?

Divergent results may stem from:

- Bacterial Strain Variability : Gram-positive vs. Gram-negative permeability differences.

- Compound Purity : Impurities (e.g., residual EDCI) can skew MIC values. Mitigation : Validate purity via HPLC (>95%) and test against standardized ATCC strains .

Methodological Resources

- Synthesis Protocols : Refer to EDCI/HOBt-mediated coupling in anhydrous CH₃CN .

- Characterization Tools : Use 400 MHz NMR for resolving overlapping piperazine signals .

- Biological Assays : Standardize kinase inhibition assays using ADP-Glo™ kits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.